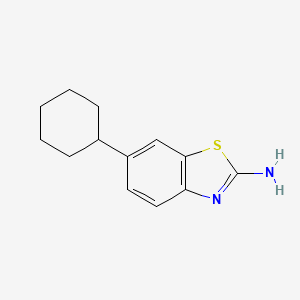

6-cyclohexyl-1,3-benzothiazol-2-amine

Description

6-Cyclohexyl-1,3-benzothiazol-2-amine (CAS: 28291-75-0) is a benzothiazole derivative characterized by a cyclohexyl substituent at the 2-amino position and a hydrogen atom at the 6-position of the benzothiazole core. Its molecular formula is C₁₃H₁₆N₂S, with a molecular weight of 232.34 g/mol . It is primarily utilized as a research chemical in medicinal chemistry and drug discovery, where its structural features may influence pharmacokinetic properties like lipophilicity and blood-brain barrier penetration .

Properties

IUPAC Name |

6-cyclohexyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZKBOFZZVSDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)N=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclohexyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with cyclohexylamine under specific conditions. One common method includes the condensation of 2-aminobenzenethiol with cyclohexanone, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

6-Cyclohexyl-1,3-benzothiazol-2-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-cyclohexyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like methoxy or halogen atoms. This may enhance membrane permeability but reduce aqueous solubility .

- Electronic Properties : Electron-withdrawing groups (e.g., nitro, chloro) at C6 decrease electron density on the benzothiazole ring, influencing reactivity and intermolecular interactions .

- Hydrogen Bonding : The methoxy analog forms strong hydrogen bonds (N–H⋯O/N interactions), as evidenced by its crystalline structure .

Anticancer Potential

- 6-Chloro derivatives (e.g., 6-chloro-N-[3,4-disubstituted-thiazol-2-ylidene]-1,3-benzothiazol-2-amine) show targeted activity against colon cancer cell lines (HCT-116, HCT15, HT29) via apoptosis induction .

- 6-Substituted benzothiazoles (e.g., 7-substituted imidazo[2,1-b][1,3]benzothiazoles) exhibit radiosensitizing effects in cancer therapy .

Enzyme Inhibition

- 4-Chloro-1,3-benzothiazol-2-amine (PDB: 4MSH) was identified as a fragment binder in phosphodiesterase-10A (PDE-10A) inhibition studies, with moderate desolvation penalties and stacking interactions .

Sensor and Coordination Chemistry

- Schiff bases derived from 6-methoxy-1,3-benzothiazol-2-amine serve as colorimetric sensors for metal ions (e.g., Cr³⁺) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-cyclohexyl-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Cyclocondensation of cyclohexyl-substituted aniline derivatives with thiourea or sodium thiocyanate in glacial acetic acid under controlled bromination (0–10°C, inert atmosphere) .

- Step 2 : Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) enhances reaction efficiency (yield: 75–85%) compared to conventional heating (yield: 20–40%) .

- Key Variables :

| Variable | Impact on Yield |

|---|---|

| Bromine stoichiometry | Excess Br₂ reduces purity due to over-bromination |

| Temperature control | >10°C leads to side reactions (e.g., dimerization) |

- Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR : -NMR confirms cyclohexyl protons (δ 1.2–2.1 ppm) and benzothiazole aromatic protons (δ 7.2–8.5 ppm) .

- IR : Peaks at 1550–1650 cm (C=N stretch) and 3200–3400 cm (N-H stretch) .

- X-ray Crystallography : SHELXL refinement for crystal structure determination (R-factor < 5%) .

Advanced Research Questions

Q. What computational approaches predict the biological activity of this compound?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., EGFR kinase, PDB ID: 1M17). Cyclohexyl group enhances hydrophobic interactions in active sites .

- QSAR Modeling : Use Hammett constants (σ) and logP values to correlate substituent effects (e.g., cyclohexyl’s +I effect increases lipophilicity) .

- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do conflicting data on inhibition efficiency (e.g., 83.81% vs. 65%) in corrosion studies arise, and how are they resolved?

- Analysis :

- Source 1 : Potentiodynamic polarization in 1M HCl shows 83.81% efficiency at 2.5 ppm (monolayer adsorption) .

- Source 2 : Electrochemical impedance spectroscopy (EIS) reports 65% efficiency due to competitive adsorption with Cl⁻ ions .

- Resolution :

- Experimental Design : Standardize electrolyte composition and pre-adsorption time (≥2 hrs) .

- Statistical Tools : ANOVA (p < 0.05) to identify significant variables (e.g., pH, temperature) .

Q. What mechanisms underlie the antitumor activity of this compound derivatives?

- In Vitro Protocols :

- MTT Assay : IC₅₀ = 12.5 µM against HCT-116 colon cancer cells (72-hr exposure) .

- Flow Cytometry : Apoptosis induction via caspase-3 activation (25% increase vs. control) .

- Mechanistic Insights :

- ROS Generation : 2.5-fold increase in intracellular ROS (DCFH-DA assay) triggers mitochondrial dysfunction .

- Target Inhibition : Competitive inhibition of topoisomerase II (Kd = 0.45 µM) .

Methodological Challenges

Q. Why do solubility issues arise in biological assays, and how are they addressed?

- Problem : Aqueous solubility < 0.1 mg/mL due to hydrophobic cyclohexyl group .

- Solutions :

- Formulation : Use DMSO/PEG-400 mixtures (≤1% v/v to avoid cytotoxicity) .

- Derivatization : Introduce sulfonate groups (−SO₃H) via electrophilic substitution (solubility ↑ 10-fold) .

Q. How are reaction byproducts (e.g., dimerized species) minimized during synthesis?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.